molecular formula C12H23ClN2O3 B2913303 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine CAS No. 2377034-12-1

1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine

Cat. No. B2913303
CAS RN: 2377034-12-1
M. Wt: 278.78
InChI Key: GZCDFXVHBMTSHX-UHFFFAOYSA-N
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Description

“1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine” is a compound containing a bridged bicyclic carbon skeleton . It is a desirable building block for medicinal chemistry . The compound is part of a class of molecules that are of interest due to their potential in drug discovery .


Synthesis Analysis

The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[3.1.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The main chemical reaction involved in the formation of this compound is a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which this compound is a type of, depend on their classification . Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .

Scientific Research Applications

Conformationally Constrained β-amino Acid Derivatives

The study by Basler, Schuster, and Bach (2005) describes the synthesis of conformationally constrained β-amino acid derivatives using intramolecular [2 + 2]-photocycloaddition and subsequent lactone ring opening. This approach highlights the utility of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in creating structurally complex β-amino acids, which are valuable in peptide synthesis and drug discovery (Basler, Schuster, & Bach, 2005).

Asymmetric Synthesis of Dipeptide β-turn Mimetics

Wang, Xiong, and Hruby (2001) developed an efficient method for the asymmetric synthesis of indolizidinone amino acids, which act as dipeptide β-turn mimetics. This work emphasizes the importance of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in generating compounds with potential applications in drug discovery, showcasing their role in mimicking the β-turn structure in peptides (Wang, Xiong, & Hruby, 2001).

Intramolecular Reductive Cyclopropanation

Gensini et al. (2002) synthesized tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton through intramolecular reductive cyclopropanation. This process illustrates the versatility of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in constructing bicyclic amino compounds, which have potential applications in medicinal chemistry and synthesis of natural product analogues (Gensini et al., 2002).

Aza-Diels-Alder Reactions in Aqueous Solution

Waldmann and Braun (1991) reported the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. Their findings demonstrate the potential of 1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine derivatives in creating bicyclic amino acid derivatives, which could be applied in the synthesis of complex organic molecules and drug development (Waldmann & Braun, 1991).

Future Directions

The future directions in the research and application of this compound could involve the development of more efficient and diverse syntheses . This would make commercially available compounds of this sort less plagued by high costs and/or a lack of diversity in substitution patterns . Furthermore, the exploration of its potential in drug discovery could be a promising direction .

properties

IUPAC Name

tert-butyl N-[(5-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-10(2,3)17-9(15)14-8-12-6-11(13,7-12)4-5-16-12;/h4-8,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCDFXVHBMTSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride

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